

STF-118804: Mechanism & Cellular Effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: STF-118804

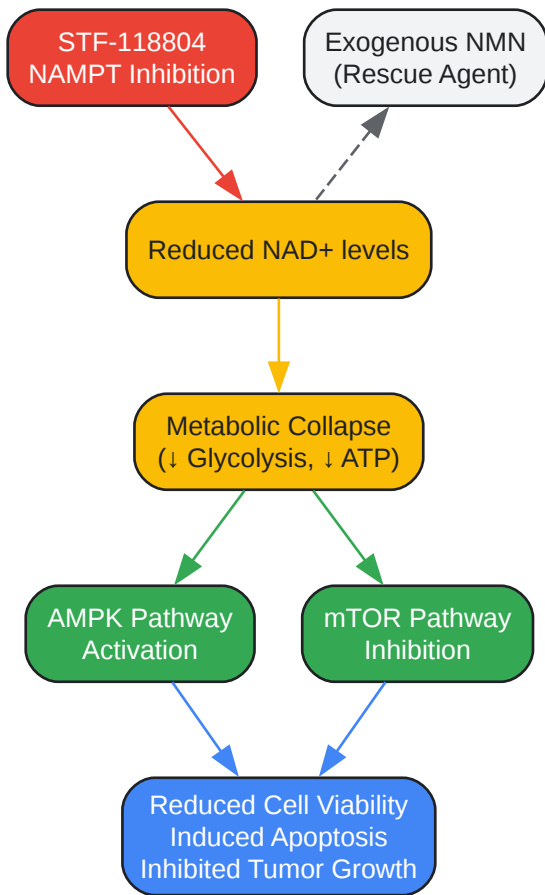
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STF-118804 is a novel, highly specific **nicotinamide phosphoribosyltransferase (NAMPT) inhibitor** [1] [2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is the primary source of NAD biosynthesis in most mammalian tissues [1] [3]. By inhibiting NAMPT, **STF-118804** depletes intracellular NAD levels, leading to metabolic collapse and ultimately reduced cancer cell viability and growth [1].

The diagram below illustrates the core mechanism of action of **STF-118804** and its downstream effects on key cellular signaling pathways.



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This cascade of **metabolic disruption** and **signaling pathway alteration** results in potent anti-cancer effects across various preclinical models [1] [4].

Quantitative Efficacy Data

The tables below summarize key quantitative findings from preclinical studies on **STF-118804**.

Table 1: In Vitro Efficacy of STF-118804 in Cancer Cell Lines

Cancer Type	Cell Line	Assay Type	Key Measured Effect (IC50 or significant dose)	Reference
Pancreatic Ductal Adenocarcinoma (PDAC)	Panc-1, PaTu8988t, SU86.86, Panc04.03	MTT (72 hours)	Nanomolar range (Panc-1 & PaTu8988t most sensitive)	[1] [3]
Pancreatic Ductal Adenocarcinoma (PDAC)	Panc-1, PaTu8988t	Trypan Blue / Sulforhodamine B (72 hours)	Reduced viable cell count (nanomolar range)	[1]
Pancreatic Ductal Adenocarcinoma (PDAC)	Panc-1, PaTu8988t	Soft Agar Colony Formation (14 days)	Concentration-dependent reduction in colony number	[1]
Acute Lymphoblastic Leukemia (ALL)	Pediatric ALL patient samples	Cell Viability	IC50: 3.1 - 32.3 nM	[2]
Neuroblastoma	NB1691	Trypan Blue / LDH Assay	Induced cytotoxicity and apoptosis	[4]

Table 2: Measured Metabolic and Biochemical Changes Post-STF-118804 Treatment

Parameter Measured	Cell Line / Model	Treatment Duration	Key Findings	Reference
NAD+ Levels	Panc-1, PaTu8988t, SU86.86	24 hours	Concentration-dependent decrease	[1]
ATP Levels	Panc-1, SU86.86	48 hours	Significant time-dependent decrease	[1]
Glucose Uptake & Lactate Excretion	Panc-1, PaTu8988t, SU86.86	Not Specified	Significantly reduced	[1]
Pathway Phosphorylation	Multiple PDAC lines	48 hours	Increased p-AMPK; Decreased p-mTOR/p-	[1]

Parameter Measured	Cell Line / Model	Treatment Duration	Key Findings	Reference
(AMPK, mTOR)			P70S6K	
In Vivo Tumor Growth	Mouse orthotopic PDAC model (Panc-1)	21 days	Reduced tumor size	[1]
In Vivo Tumor Growth & Survival	Mouse ALL xenograft model	Not Specified	Inhibited tumor growth, increased survival	[2]
In Vivo Tumor Growth	Mouse neuroblastoma xenograft (NB1691)	Not Specified	Blocked tumor growth	[4]

Experimental Protocols

Below are detailed protocols for key experiments conducted with **STF-118804**, based on the information available in the research.

Protocol 1: Measuring the Effect on NAD⁺ Levels In Vitro This protocol is central to confirming the primary mechanism of action of **STF-118804**.

- **Cell Lines Used:** Pancreatic cancer lines (e.g., Panc-1, PaTu8988t, SU86.86) [1] or neuroblastoma lines (e.g., NB1691) [4].
- **Compound Preparation:** Prepare a stock solution of **STF-118804** in DMSO and aliquot for storage at -20°C. Further dilute in cell culture medium for treatment [4].
- **Treatment:** Incubate cells with varying concentrations of **STF-118804** (e.g., 12.5 nM to 100 nM) for a defined period, typically **24 hours** [1].
- **NAD⁺ Extraction & Measurement:** Lyse cells and use a deproteinization step. Measure NAD⁺ levels colorimetrically or fluorometrically using a commercial NAD⁺/NADH assay kit, following the manufacturer's protocol [1].
- **Critical Control:** Use exogenous **Nicotinamide Mononucleotide (NMN)** to rescue NAD⁺ levels and confirm the effect is on-target. Co-treatment with NMN should block the NAD⁺ depletion and the subsequent decrease in cell viability [1].

Protocol 2: Assessing Cell Viability and Growth Inhibition (MTT and Clonogenic Assays)

- **Cell Seeding and Treatment:** Seed cells in 96-well plates and allow to adhere. Treat with a concentration gradient of **STF-118804** for **72 hours** [1] [3].
- **MTT Assay:** Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate the percentage of viable cells relative to the DMSO-treated control [1].
- **Clonogenic (Soft Agar) Assay:** This tests for anchorage-independent growth, a hallmark of malignancy.
 - Prepare a base layer of agar in culture medium in a well. Mix cells with a top layer of agar medium containing the desired concentrations of **STF-118804** and layer it over the base.
 - Incubate the plates for **14 days**, allowing colonies to form.
 - Stain the plates with a crystal violet solution and manually count the number of colonies formed under a microscope [1].

Protocol 3: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID).
- **Tumor Implantation:** Orthotopically implant Panc-1 cells expressing a luciferase reporter (e.g., GFP-luciferase) into the pancreas to model the native tumor microenvironment [1].
- **Dosing Regimen:** After tumor establishment, administer **STF-118804** via a suitable route (e.g., intraperitoneal injection) for a period of **21 days**. FK866, a first-generation NAMPT inhibitor, can be used as a comparative control [1].
- **Endpoint Analysis:** Measure tumor size and/or weight at the end of the study. Tumor growth can also be monitored non-invasively over time using bioluminescence imaging if luciferase-expressing cells are used [1].

Research Applications & Synergistic Potential

The experimental data validates **STF-118804** as a potent tool for pre-clinical research targeting NAMPT. Its application extends beyond single-agent studies into investigating combination therapies.

Combination Therapy Research: **STF-118804** has shown **additive effects** when combined with standard chemotherapeutic agents like **gemcitabine, paclitaxel, and etoposide** in pancreatic cancer models [1]. Furthermore, in neuroblastoma research, its combination with **AKT or glycolytic pathway inhibitors** induced robust, greater-than-additive cell death [4]. This highlights its potential to sensitize cancer cells to other treatments.

Targeting Cancer Stem Cells (CSCs): In an acute lymphoblastic leukemia model, **STF-118804** effectively targeted leukemia stem cells [2]. In neuroblastoma, it reduced the formation of neurospheres, which is a

functional assay for cancer stem cell self-renewal [4]. This suggests its value in studying strategies to eradicate this treatment-resistant cell population.

The workflow for designing a combination study is outlined below.



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Critical Considerations for Experimental Design

- **Cell Line Variability:** Sensitivity to **STF-118804** varies between cancer types and even between lines of the same cancer (e.g., SU86.86 was less sensitive than Panc-1) [1]. Preliminary IC50 determination is crucial.
- **Rescue Experiments:** Always include a rescue condition with **exogenous NMN** to confirm that observed effects are specifically due to NAMPT inhibition and not off-target toxicity [1].
- **Time-Dependent Effects:** Key events like NAD⁺ depletion occur within **24 hours**, but significant ATP reduction and cell death may require **48-72 hours** of exposure [1]. Design time-course experiments accordingly.
- **In Vivo Model Selection:** Orthotopic models (e.g., tumor cells implanted in the pancreas) may provide more clinically relevant efficacy data than subcutaneous models [1].

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To cite this document: Smolecule. [STF-118804: Mechanism & Cellular Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548918#stf-118804-nad-measurement-methods>]

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